molecular formula C9H14N2O3 B14162976 1,5-Dimethyl-5-isopropylbarbituric acid CAS No. 4336-85-0

1,5-Dimethyl-5-isopropylbarbituric acid

Cat. No.: B14162976
CAS No.: 4336-85-0
M. Wt: 198.22 g/mol
InChI Key: ALVDHBGUJHQGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-5-isopropylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by its unique structure, which includes a six-membered ring with two nitrogen atoms and three oxygen atoms. The presence of methyl and isopropyl groups further distinguishes it from other barbiturates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-5-isopropylbarbituric acid typically involves the condensation of urea with malonic acid derivatives. The reaction is catalyzed by acidic or basic conditions, leading to the formation of the barbituric acid core. Subsequent alkylation with methyl and isopropyl groups is achieved using appropriate alkyl halides under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-5-isopropylbarbituric acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-5-isopropylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-5-isopropylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both methyl and isopropyl groups enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Properties

CAS No.

4336-85-0

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1,5-dimethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H14N2O3/c1-5(2)9(3)6(12)10-8(14)11(4)7(9)13/h5H,1-4H3,(H,10,12,14)

InChI Key

ALVDHBGUJHQGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N(C1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.